L-Alanine,3-[nitroso(phenylmethoxy)amino]-N-[(phenylmethoxy)carbonyl]-
CAS No.: 832090-73-0
Cat. No.: VC0027739
Molecular Formula: C₁₈H₁₉N₃O₆
Molecular Weight: 373.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 832090-73-0 |
|---|---|
| Molecular Formula | C₁₈H₁₉N₃O₆ |
| Molecular Weight | 373.36 |
| IUPAC Name | (2S)-3-[nitroso(phenylmethoxy)amino]-2-(phenylmethoxycarbonylamino)propanoic acid |
| Standard InChI | InChI=1S/2C18H19N3O6/c2*22-17(23)16(19-18(24)26-12-14-7-3-1-4-8-14)11-21(20-25)27-13-15-9-5-2-6-10-15/h2*1-10,16H,11-13H2,(H,19,24)(H,22,23)/t2*16-/m00/s1 |
| SMILES | C1=CC=C(C=C1)COC(=O)NC(CN(N=O)OCC2=CC=CC=C2)C(=O)O.C1=CC=C(C=C1)COC(=O)NC(CN(N=O)OCC2=CC=CC=C2)C(=O)O |
Introduction
Chemical Identity and Structure
L-Alanine,3-[nitroso(phenylmethoxy)amino]-N-[(phenylmethoxy)carbonyl]- is a modified L-alanine derivative with specific functional group modifications. The compound is characterized by the following parameters:
| Property | Value |
|---|---|
| CAS Number | 832090-73-0 |
| Molecular Formula | C18H19N3O6 |
| Molecular Weight | 373.36 g/mol |
| IUPAC Name | (2S)-3-[nitroso(phenylmethoxy)amino]-2-(phenylmethoxycarbonylamino)propanoic acid |
| Standard InChI | InChI=1S/2C18H19N3O6/c222-17(23)16(19-18(24)26-12-14-7-3-1-4-8-14)11-21(20-25)27-13-15-9-5-2-6-10-15/h21-10,16H,11-13H2,(H,19,24)(H,22,23)/t2*16-/m00/s1 |
| SMILES | C1=CC=C(C=C1)COC(=O)NC(CN(N=O)OCC2=CC=CC=C2)C(=O)O.C1=CC=C(C=C1)COC(=O)NC(CN(N=O)OCC2=CC=CC=C2)C(=O)O |
The compound features several key structural elements:
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An L-alanine core structure
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A nitroso group (-N=O) attached to a nitrogen atom
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Two phenylmethoxy (benzyloxy) groups: one attached to the nitrogen carrying the nitroso group and another as part of a carbamate (protecting group)
Structural Features and Properties
Key Functional Groups
The compound contains multiple functional groups that contribute to its chemical properties:
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Carboxylic acid group (-COOH) from the alanine backbone
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Nitroso group (-N=O) which is known for its reactivity
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Phenylmethoxy groups connected to different parts of the molecule
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Carbamate group (protecting the amino function)
These structural features suggest the compound would exhibit both acidic properties (from the carboxylic acid) and specific chemical reactivity patterns associated with nitroso compounds.
Comparative Analysis
When comparing this compound to related nitroso-amino acid derivatives, several distinctions become apparent:
This comparison highlights the unique positioning of functional groups in L-Alanine,3-[nitroso(phenylmethoxy)amino]-N-[(phenylmethoxy)carbonyl]-, particularly the placement of the nitroso group on the side chain nitrogen rather than the amino acid's alpha nitrogen.
Synthesis and Preparation
Synthetic Challenges
The synthesis of this compound likely presents several challenges:
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Regioselectivity in the nitrosation step to ensure modification occurs at the intended nitrogen
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Potential side reactions due to the reactivity of the nitroso group
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Purification challenges given the complex structure
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Stability concerns during synthesis and storage
Biochemical Significance and Research Applications
Structural Relationship to Amino Acid Metabolism
As a modified alanine derivative, this compound may have relevance to amino acid metabolism research. Standard L-alanine plays critical roles in various metabolic pathways, including:
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Contribution to bioenergetic and anabolic pathways
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Involvement in transamination reactions
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Participation in both de novo synthesis and transport mechanisms
Current Research Status and Knowledge Gaps
Limited Research Findings
Current research specifically on L-Alanine,3-[nitroso(phenylmethoxy)amino]-N-[(phenylmethoxy)carbonyl]- appears limited, with few published studies dedicated to this specific compound. This limitation creates several knowledge gaps:
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Comprehensive physical and chemical characterization data
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Detailed synthesis protocols and optimization strategies
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Biological activity profiles and structure-activity relationships
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Stability parameters under various conditions
These gaps represent opportunities for future research to better understand this compound and its potential applications.
Comparative Research Context
While direct research on this specific compound is limited, investigations of related compounds provide context that may guide future studies. For example:
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Studies on nitroso-amino acids have revealed potential biological activities related to nitric oxide biochemistry
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Research on modified amino acids has shown their utility as probes for transport mechanisms
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Investigations of protected amino acids have demonstrated their value in peptide synthesis and as chemical tools
Future Research Directions
Methodological Development
Future research could focus on:
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Optimizing synthetic methods to improve yield and purity
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Developing comprehensive analytical protocols for characterization
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Establishing stability profiles under various conditions
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Creating standardized handling procedures to maintain compound integrity
Biochemical Investigations
Potential biochemical research directions include:
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Assessment of interactions with amino acid transporters
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Evaluation of potential biological activities, including NO-related effects
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Investigation of structure-activity relationships through systematic modification
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Exploration of potential applications in chemical biology research
Comparative Studies
Valuable insights could be gained through:
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Systematic comparison with other nitroso-amino acid derivatives
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Structure-activity relationship studies across a series of related compounds
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Evaluation of different protecting group strategies on stability and activity
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Investigation of the influence of the phenylmethoxy groups on chemical and biological properties
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